molecular formula C12H12N2OS B8742965 4-(Benzenesulfinyl)benzene-1,2-diamine CAS No. 54029-73-1

4-(Benzenesulfinyl)benzene-1,2-diamine

Cat. No.: B8742965
CAS No.: 54029-73-1
M. Wt: 232.30 g/mol
InChI Key: ONRRILQSLJKTMH-UHFFFAOYSA-N
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Description

4-(Benzenesulfinyl)benzene-1,2-diamine, with the CAS Registry Number 54029-73-1, is an organic compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol . This chemical features a benzenediamine core substituted with a benzenesulfinyl group, making it a valuable intermediate in synthetic organic chemistry. Its primary research application is in the development of novel chiral organocatalysts . Specifically, derivatives of 1,2-benzenediamine are investigated as potential hydrogen-bond donors in bifunctional organocatalysts for asymmetric synthesis, such as the Michael addition reaction . The sulfinyl group and the two amine functionalities provide versatile handles for further chemical modification, allowing researchers to fine-tune the properties of the resulting catalysts . The compound is offered for research and development purposes only. All information is provided for scientific reference only. This product is intended for use by qualified laboratory professionals. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

54029-73-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(benzenesulfinyl)benzene-1,2-diamine

InChI

InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

ONRRILQSLJKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Sulfide Oxidation Route

The most widely explored method involves the sequential introduction of a sulfide group, controlled oxidation to sulfoxide, and subsequent reduction of nitro groups to amines. This three-step strategy balances reactivity and selectivity:

Step 1: Synthesis of 4-(Phenylthio)-1,2-dinitrobenzene
4-Chloro-1,2-dinitrobenzene undergoes nucleophilic aromatic substitution with thiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The electron-withdrawing nitro groups activate the ring for substitution, facilitating the displacement of chlorine by the thiophenolate ion.

Step 2: Oxidation to 4-(Benzenesulfinyl)-1,2-dinitrobenzene
Controlled oxidation of the sulfide intermediate is critical to avoid over-oxidation to the sulfone. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively converts the sulfide to sulfoxide with >90% yield. Alternative oxidants like hydrogen peroxide (H₂O₂) with tungstate catalysts require careful stoichiometry to halt at the sulfoxide stage.

Step 3: Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction in hydrochloric acid converts the nitro groups to amines. Iron reduction in HCl at 60°C achieves near-quantitative yields while preserving the sulfinyl group.

StepReagents/ConditionsYieldSelectivity
1PhSH, K₂CO₃, DMF, 80°C85%>95%
2mCPBA (1 eq), DCM, 0°C92%Sulfoxide only
3Fe/HCl, 60°C95%No over-reduction

Electrochemical Synthesis

An alternative approach leverages anodic oxidation to generate reactive intermediates. Inspired by the electrochemical synthesis of sulfonamide derivatives, 2-aminodiphenylamine is oxidized at a carbon anode in a water/ethanol mixture, forming a quinonediimine intermediate. This electrophilic species reacts with benzenesulfinic acid to yield the sulfinyl derivative. The method avoids harsh oxidants and achieves regioselectivity through potential control.

Advantages :

  • Solvent system (water/ethanol) enhances sustainability.

  • No need for protecting groups due to mild conditions.

Limitations :

  • Scalability challenges in electrochemical setups.

  • Limited substrate scope for complex arenes.

Experimental Optimization and Challenges

Oxidation Control

The oxidation of sulfide to sulfoxide demands precise reagent stoichiometry. Excess H₂O₂ or prolonged reaction times lead to sulfone formation, as observed in dapsone synthesis. Kinetic studies using H₂O₂/Na₂WO₄ reveal that maintaining a 1:1 molar ratio of sulfide to H₂O₂ at 50°C optimizes sulfoxide yield (88%).

Nitro Reduction Compatibility

Sulfoxides are sensitive to strong reducing agents. Comparative studies show that Fe/HCl (2 M) achieves complete nitro reduction without degrading the sulfinyl group, whereas Zn/HCl causes partial desulfurization. Catalytic hydrogenation (Pd-C, 1 atm H₂) in ethanol at 25°C also preserves the sulfoxide moiety.

Alternative Methodologies

Direct Sulfinylation of Diamines

Direct introduction of the sulfinyl group to o-phenylenediamine via reaction with benzenesulfinyl chloride is hindered by amine reactivity. Protecting amines as acetamides prior to sulfinylation improves yields (70%), though deprotection requires acidic conditions that risk sulfoxide racemization.

Ullmann-Type Coupling

Copper-catalyzed coupling of 4-iodo-1,2-dinitrobenzene with benzenesulfinate salts offers a regioselective pathway. However, the requirement for aryl iodides and elevated temperatures (120°C) limits practicality .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfinyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the phenylsulfinyl group to a phenylthio group.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Phenylthio derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzenesulfinyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-benzenediamine, 4-(phenylsulfinyl)- involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzene-1,2-diamine, highlighting substituent effects, synthesis methods, and applications:

Compound Substituent(s) Electronic Effect Key Synthesis Method Applications/Reactivity Reference
4-Methoxybenzene-1,2-diamine 4-OCH₃ Electron-donating Condensation with substituted benzaldehydes in DMF using NaHSO₃ as a catalyst . Synthesis of benzimidazoles with antimicrobial activity .
4-Chlorobenzene-1,2-diamine 4-Cl Electron-withdrawing Purchased commercially; used in sulfonamide preparation via Reddy et al. method . Intermediate for sulfonamide derivatives with potential biological activity .
4-Trifluoromethylbenzene-1,2-diamine 4-CF₃ Strong electron-withdrawing Reductive amination or multi-step coupling . Organocatalysts; challenges in introducing bulky groups (e.g., 3,5-bis(trifluoromethyl)) .
4-Methoxymethylbenzene-1,2-diamine 4-CH₂OCH₃ Electron-donating Safety data available (CAS 85912-92-1); synthesis not detailed . Safety and handling studies; potential use in polymer chemistry .
4-(Morpholinoethoxy)benzene-1,2-diamine 4-OCH₂CH₂N(Morpholine) Mixed electronic effects Synthesized as trihydrochloride salt (CAS 75328-29-9) . Likely used in drug development due to morpholine’s solubility-enhancing properties .
4-Ethoxybenzene-1,2-diamine sulfate 4-OCH₂CH₃ (sulfate salt) Electron-donating Commercial availability (CAS 85137-09-3) . Stability in salt form; applications in dye or agrochemical synthesis .
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine N1-CH₂(3,5-(CF₃)₂C₆H₃) Steric hindrance + electron-withdrawing Reductive amination from camphor derivatives . Organocatalysis; challenges in avoiding undesired cyclization products .

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., -CF₃, -Cl): Reduce reaction rates in quinoxaline synthesis due to decreased nucleophilicity of the amino groups . Enhance thermal and oxidative stability, as seen in trifluoromethyl derivatives .
  • Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃):
    • Increase reactivity in cyclization reactions (e.g., benzimidazole formation) .
    • Improve solubility in polar solvents, facilitating purification .
  • Steric hindrance (e.g., 3,5-bis(trifluoromethyl)benzyl): Limits accessibility of amino groups, leading to lower yields in reductive amination .

Q & A

Q. Q1. What are the standard synthetic routes for 4-(Benzenesulfinyl)benzene-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the sulfinylation of benzene-1,2-diamine derivatives. For example, derivatives like 4-(piperazin-1-yl)benzene-1,2-diamine are synthesized via nucleophilic substitution reactions using benzenesulfinyl chloride under inert conditions (e.g., nitrogen atmosphere) . Yield optimization requires precise stoichiometric control of sulfinylating agents and temperature modulation (e.g., 0–5°C for exothermic reactions). Purity is assessed via HPLC or TLC, with recrystallization in ethanol/water mixtures as a common purification step .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm sulfinyl group integration and aromatic proton environments .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination. SHELXL software is widely used for refinement, with emphasis on resolving occupancy disorders in sulfinyl groups .

Intermediate Research Questions

Q. Q3. How can computational methods aid in predicting the reactivity of this compound in heterocyclic ring-forming reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and predict regioselectivity in reactions like cyclocondensation with α-diketones to form quinoxaline derivatives . Solvent effects are simulated using the Polarizable Continuum Model (PCM), while Fukui indices identify nucleophilic/electrophilic sites on the diamine backbone .

Q. Q4. What strategies resolve contradictions in crystallographic data for sulfinyl-substituted benzene-1,2-diamine derivatives?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., S=O vs. S–O interactions) are addressed via:

  • Multi-parameter refinement in SHELXL : Adjusting anisotropic displacement parameters and applying restraints to sulfinyl group geometry .
  • Validation tools in Mercury : Analyzing Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds) that may distort metrics .

Advanced Research Questions

Q. Q5. How does the sulfinyl group influence the biological activity of this compound derivatives, and how can this be experimentally validated?

Methodological Answer: The sulfinyl moiety enhances polarity and hydrogen-bonding capacity, potentially improving binding to targets like serotonin receptors or NF-κB. Activity validation involves:

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 3H^3H-LSD for 5-HT6 receptor antagonism) .
  • Molecular docking (AutoDock Vina) : Docking derivatives into crystal structures of target proteins (PDB IDs: 6WGT, 7JVP) to correlate sulfinyl orientation with binding affinity .

Q. Q6. What advanced analytical workflows address decomposition pathways of this compound under oxidative conditions?

Methodological Answer:

  • LC-MS/MS with stable isotope labeling : To track sulfoxide-to-sulfone conversion and identify byproducts .
  • Electron Paramagnetic Resonance (EPR) : Detecting radical intermediates during oxidation .
  • Kinetic modeling : Using Arrhenius plots to predict degradation rates under varying pH and temperature conditions .

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